3-bromo-6,6-dimethylpiperidine-2,4-dione
Overview
Description
3-bromo-6,6-dimethylpiperidine-2,4-dione is a chemical compound with the molecular formula C7H10BrNO2 and a molecular weight of 220.07 g/mol . This compound is characterized by the presence of a bromine atom and two methyl groups attached to the piperidine ring, making it a cyclic imide. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6,6-dimethylpiperidine-2,4-dione typically involves the bromination of 6,6-dimethyl-piperidine-2,4-dione. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-bromo-6,6-dimethylpiperidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkoxide salts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted piperidine derivatives.
Oxidation Reactions: Formation of oxo-piperidine derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
3-bromo-6,6-dimethylpiperidine-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-6,6-dimethylpiperidine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the cyclic structure of the compound allow it to form stable complexes with enzymes and proteins. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4,4-dimethylpiperidine-2,6-dione: Similar structure but different substitution pattern.
Lenalidomide: Contains a piperidine-2,6-dione core but with different functional groups.
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A lenalidomide analog with similar structural features.
Uniqueness
3-bromo-6,6-dimethylpiperidine-2,4-dione is unique due to its specific substitution pattern and the presence of the bromine atom. This makes it a valuable compound for studying the effects of halogenation on the biological activity of piperidine derivatives. Its unique structure also allows for the exploration of new synthetic routes and the development of novel therapeutic agents .
Properties
IUPAC Name |
3-bromo-6,6-dimethylpiperidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2/c1-7(2)3-4(10)5(8)6(11)9-7/h5H,3H2,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMKZDGGNTUWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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